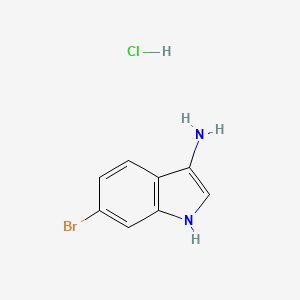![molecular formula C13H12ClN3O3S B3017972 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 587852-86-6](/img/structure/B3017972.png)
1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine is a chemical compound with the molecular formula C₁₃H₁₂ClN₃O₃S and a molecular weight of 325.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a benzothiophene ring substituted with chloro and nitro groups, and a piperazine moiety attached via a carbonyl linkage .
Preparation Methods
The synthesis of 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Coupling with Piperazine: The final step involves the coupling of the substituted benzothiophene with piperazine through a carbonyl linkage, often using a coupling reagent such as carbodiimide under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common reagents used in these reactions include hydrogen gas, sodium methoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Chemical Biology: It serves as a tool for studying biochemical pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine can be compared with other benzothiophene derivatives and piperazine-containing compounds:
Benzothiophene Derivatives: Compounds such as 2-(3-chloro-6-nitrobenzothiophen-2-yl)acetic acid share similar structural features but differ in their functional groups and applications.
Piperazine Derivatives: Compounds like 1-(2-benzothiazolyl)piperazine have similar piperazine moieties but differ in their aromatic ring systems and substituents.
The uniqueness of this compound lies in its specific combination of a benzothiophene ring with chloro and nitro substituents and a piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-11-9-2-1-8(17(19)20)7-10(9)21-12(11)13(18)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCJSZEFBLRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-fluorobenzamide](/img/structure/B3017892.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)





![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)
